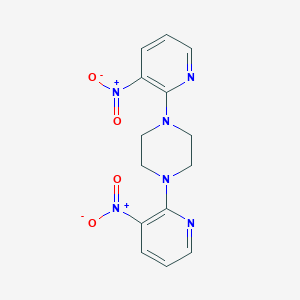

1,4-Bis(3-nitropyridin-2-yl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRWTKBAXBUEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1,4 Bis 3 Nitropyridin 2 Yl Piperazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 1,4-Bis(3-nitropyridin-2-yl)piperazine, ¹H and ¹³C NMR spectra would provide definitive information on the connectivity and electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be symmetrical due to the C₂h symmetry of the molecule, assuming the piperazine (B1678402) ring is in a chair conformation and rotation around the N-C(pyridine) bonds is fast on the NMR timescale.

Pyridinyl Protons: The 3-nitropyridin-2-yl moiety would display a characteristic three-spin system. Based on data for similar compounds like 2-chloro-3-nitropyridine (B167233), the proton at position 6 (H-6), being ortho to the ring nitrogen, would be the most deshielded. chemicalbook.comnih.gov The proton at position 4 (H-4), ortho to the nitro group, would also be significantly downfield. The proton at position 5 (H-5) would resonate at a higher field. The expected coupling pattern would be a doublet of doublets for each proton.

Piperazine Protons: The eight protons of the piperazine ring are chemically equivalent due to symmetry, and they would likely appear as a single, potentially broad, singlet. In many N,N'-disubstituted piperazines, the signals for these protons are found in the 3.0-4.0 ppm range. nih.govlew.ro

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would also reflect the molecule's symmetry, showing six distinct carbon signals: four for the pyridinyl rings and two for the piperazine ring.

Pyridinyl Carbons: The carbon atom attached to the piperazine nitrogen (C-2) would be significantly deshielded. The carbon bearing the nitro group (C-3) would also be downfield. The remaining aromatic carbons (C-4, C-5, C-6) would appear in the typical aromatic region (120-150 ppm). chemicalbook.com

Piperazine Carbons: Due to the symmetrical substitution, the four methylene (B1212753) carbons of the piperazine ring would be equivalent, giving rise to a single signal, typically in the 45-55 ppm region for N-arylpiperazines. nih.govsemanticscholar.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| H-4' / H-4'' | ~8.5 - 8.7 | - | dd | Ortho to nitro group |

| H-6' / H-6'' | ~8.7 - 8.9 | - | dd | Ortho to ring nitrogen |

| H-5' / H-5'' | ~7.5 - 7.7 | - | dd | |

| Piperazine CH₂ | ~3.5 - 3.8 | ~48 - 52 | s | Symmetrical environment |

| C-2' / C-2'' | - | ~155 - 160 | - | Attached to piperazine N |

| C-3' / C-3'' | - | ~148 - 152 | - | Attached to nitro group |

| C-4' / C-4'' | - | ~135 - 140 | - | |

| C-6' / C-6'' | - | ~150 - 154 | - | |

| C-5' / C-5'' | - | ~122 - 125 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₄H₁₄N₆O₄), HRMS would verify the molecular formula of 330.1131 g/mol .

The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways for N-substituted piperazines typically involve cleavage of the bonds within the piperazine ring or the bond connecting the piperazine nitrogen to the aromatic ring. researchgate.netxml-journal.netdoi.org

Expected fragmentation could include:

Initial Ring Opening: Cleavage of a C-N bond within the piperazine ring.

Formation of Pyridinylpiperazine Cation: Loss of one nitropyridinyl radical to form a [M - C₅H₃N₂O₂]⁺ ion.

Formation of Nitropyridinyl Cation: Cleavage of the N-C(aryl) bond to yield a nitropyridinyl cation [C₅H₃N₂O₂]⁺.

Piperazine Ring Fragmentation: Characteristic fragments of the piperazine ring itself, such as ions at m/z 56 or 70. researchgate.netxml-journal.net

Interactive Table: Predicted HRMS Data

| Ion Formula | Calculated m/z | Possible Fragment |

| [C₁₄H₁₅N₆O₄]⁺ | 331.1204 | [M+H]⁺ (Protonated Molecule) |

| [C₁₄H₁₄N₆O₄Na]⁺ | 353.0993 | [M+Na]⁺ (Sodium Adduct) |

| [C₉H₁₁N₄O₂]⁺ | 207.0877 | Cleavage of one pyridinyl group |

| [C₅H₄N₂O₂]⁺ | 124.0267 | Nitropyridinyl cation |

| [C₄H₉N₂]⁺ | 85.0760 | Piperazine fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are complementary and together offer a comprehensive vibrational profile.

For this compound, the key functional groups are the nitro group (NO₂), the pyridine (B92270) ring, and the piperazine ring.

Nitro Group (NO₂) Vibrations: The nitro group would exhibit strong, characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is expected around 1520-1550 cm⁻¹, and the symmetric stretching vibration around 1340-1360 cm⁻¹. nih.govscispace.com

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. nih.govresearchgate.net

Piperazine Ring Vibrations: The aliphatic C-H stretching vibrations of the piperazine methylene groups would be observed in the 2800-3000 cm⁻¹ range. dergipark.org.tr The C-N stretching vibrations would be found in the 1100-1300 cm⁻¹ region.

C-N Aryl Stretching: The stretching vibration of the bond connecting the piperazine nitrogen to the pyridine ring would likely appear in the 1250-1350 cm⁻¹ range.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 - 3100 | ~3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2800 - 2980 | ~2800 - 2980 | Medium |

| NO₂ Asymmetric Stretch | ~1520 - 1550 | ~1520 - 1550 | Strong |

| NO₂ Symmetric Stretch | ~1340 - 1360 | ~1340 - 1360 | Strong |

| Pyridine Ring C=C, C=N Stretch | ~1400 - 1600 | ~1400 - 1600 | Strong-Medium |

| Piperazine C-N Stretch | ~1100 - 1200 | ~1100 - 1200 | Medium |

| Aryl C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this method would provide unambiguous data on bond lengths, bond angles, and torsional angles.

Based on studies of similar N,N'-disubstituted piperazines, several structural features would be expected: researchgate.netwm.edubeilstein-journals.orgresearchgate.net

Piperazine Conformation: The piperazine ring would almost certainly adopt a chair conformation, as this is the most stable arrangement for six-membered saturated rings.

Molecular Symmetry: The molecule might crystallize with a center of inversion located in the middle of the piperazine ring, making the two nitropyridinyl substituents equivalent by symmetry.

Orientation of Pyridinyl Rings: The orientation of the two pyridinyl rings relative to the piperazine ring would be of significant interest. Steric hindrance between the pyridine H-6 proton and the axial protons of the piperazine ring could lead to a significant twist angle.

Intermolecular Interactions: The analysis would reveal intermolecular forces, such as C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between pyridine rings, which dictate the crystal packing.

Interactive Table: Predicted Crystallographic Parameters (based on analogs)

| Parameter | Predicted Value/System | Notes |

| Crystal System | Monoclinic or Triclinic | Common for such molecules researchgate.netbeilstein-journals.org |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are likely |

| Piperazine Conformation | Chair | Lowest energy conformation |

| N(pip)-C(aryl) Bond Length | ~1.40 - 1.44 Å | |

| C(aryl)-N(pip)-C(pip) Angle | ~115 - 120° | |

| Piperazine-Pyridine Torsion Angle | 40 - 60° | Influenced by steric effects |

Advanced Spectroscopic Techniques for Elucidating Solution-Phase Conformational Landscapes

While X-ray diffraction reveals the solid-state structure, the conformation in solution can be different and more dynamic. Advanced NMR techniques are pivotal for exploring this solution-phase behavior.

Dynamic NMR (DNMR): Temperature-dependent NMR studies could reveal dynamic processes such as piperazine ring inversion and rotation around the N-C(aryl) bonds. nih.govbeilstein-journals.org By tracking changes in the line shape of the NMR signals with temperature, the energy barriers for these conformational changes could be calculated.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space interactions between protons that are close to each other (< 5 Å). A NOESY spectrum could confirm the relative orientation of the pyridinyl and piperazine rings. For example, correlations between the pyridine H-6 proton and the adjacent piperazine protons would provide insights into the preferred rotational conformation.

The conformational landscape of 1-arylpiperazines is known to be influenced by the electronic nature of the substituents on the aryl ring. researchgate.net For this compound, the electron-withdrawing nitro groups would likely influence the degree of conjugation between the piperazine nitrogen lone pairs and the pyridine π-system, affecting the rotational barrier around the N-C(aryl) bond. researchgate.netrsc.orgnih.govnih.gov

Synergistic Integration of Experimental Spectroscopic Data with Computational Predictions for Structural Analysis

A powerful modern approach to structural elucidation involves combining experimental spectroscopic data with theoretical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.govmdpi.comias.ac.in This synergy allows for a more robust and detailed understanding of the molecule's properties.

Geometry Optimization: DFT calculations would be used to find the lowest energy conformation (or conformations) of the molecule. This would provide theoretical bond lengths, angles, and dihedral angles that could be compared with experimental X-ray data if available.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. dergipark.org.trscispace.com Comparing these predicted shifts with experimental data helps to confirm signal assignments and validate the computed geometry.

Vibrational Frequency Calculation: DFT can also calculate the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net These calculated frequencies, when properly scaled, can be compared with experimental FTIR and Raman spectra to aid in the assignment of complex vibrational modes.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the electronic structure and reactivity of the molecule. researchgate.netnih.gov

By integrating these computational predictions with the (hypothetical) experimental data from NMR, HRMS, and vibrational spectroscopy, a comprehensive and highly detailed structural and electronic picture of this compound can be constructed.

Computational and Theoretical Investigations of 1,4 Bis 3 Nitropyridin 2 Yl Piperazine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in elucidating the electronic landscape of 1,4-Bis(3-nitropyridin-2-yl)piperazine. These methods offer a detailed description of electron distribution, orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Electronic Properties and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and energetics of molecules of this complexity. By approximating the electron density, DFT calculations can accurately predict various molecular attributes. For this compound, DFT studies, often employing functionals like B3LYP, provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

The presence of electron-withdrawing nitro groups on the pyridine (B92270) rings is expected to significantly lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. Conversely, the piperazine (B1678402) and pyridine rings contribute to the HOMO. The calculated electrostatic potential surface would likely reveal regions of high electron density around the nitrogen and oxygen atoms of the nitro groups and the nitrogen atoms of the pyridine and piperazine rings, indicating potential sites for electrophilic attack.

Table 1: Representative Calculated Electronic Properties from DFT Studies on Related Nitropyridine Systems

| Property | Typical Calculated Value Range | Significance for this compound |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.5 to -4.0 eV | Indicates electron-accepting ability; lowered by nitro groups. |

| HOMO-LUMO Gap | 2.5 to 4.5 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.0 to 6.0 D | Influences intermolecular interactions and solubility. |

Note: The values presented are illustrative and based on DFT studies of similar nitropyridine and piperazine-containing molecules. Specific values for this compound would require dedicated calculations.

Application of Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in determining the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data for geometric parameters and electronic energies. For this compound, MP2 calculations would offer a more refined understanding of the subtle electronic effects arising from the interplay between the piperazine and nitropyridine fragments. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient DFT methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound, from its conformational preferences to its interactions with other molecules.

Conformational Analysis of the Piperazine Ring and Nitropyridine Substituents

The conformational landscape of this compound is primarily dictated by the flexibility of the piperazine ring and the rotational freedom of the nitropyridine substituents. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. researchgate.net However, boat and twist-boat conformations are also possible and may be accessible at higher temperatures or upon interaction with other molecules.

The orientation of the two 3-nitropyridin-2-yl groups relative to the piperazine ring is another critical conformational variable. The rotation around the C-N bonds connecting the pyridine and piperazine rings can lead to various conformers with different steric and electronic properties. Computational conformational searches can identify the global and local energy minima on the potential energy surface, revealing the most probable shapes the molecule will adopt.

Theoretical Prediction of Intermolecular Interactions and Self-Assembly Propensities

The electronic structure of this compound, with its polar nitro groups and aromatic pyridine rings, suggests a propensity for various intermolecular interactions. Molecular dynamics simulations can predict how multiple molecules of this compound might interact and potentially self-assemble. These simulations would likely highlight the importance of π-π stacking interactions between the electron-deficient nitropyridine rings. Furthermore, hydrogen bonding, although not as prominent as in molecules with classic hydrogen bond donors, could occur between the hydrogen atoms on the piperazine ring and the oxygen atoms of the nitro groups of neighboring molecules. These non-covalent interactions are expected to play a crucial role in the solid-state packing and crystal structure of the compound.

Elucidation of Reaction Mechanisms and Pathways for Derivatization via Computational Chemistry

Computational chemistry offers a powerful means to explore the reactivity of this compound and to predict the outcomes of potential derivatization reactions. Quantum chemistry calculations can be used to investigate the mechanisms of various chemical transformations. nih.gov

For instance, the electron-deficient nature of the nitropyridine rings makes them susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the ring. Computational studies can model the reaction pathway, identify the transition states, and calculate the activation energies for such reactions. This information is invaluable for predicting the feasibility and regioselectivity of derivatization at the pyridine rings.

Furthermore, the nitrogen atoms of the piperazine ring, while already substituted, could potentially be involved in further reactions under specific conditions. Theoretical calculations can help to understand the steric and electronic factors that would govern such transformations. By modeling the interaction of various reagents with this compound, computational chemistry can guide synthetic efforts towards the creation of new derivatives with desired properties.

Application of Machine Learning and Artificial Intelligence in Chemical Research

AI algorithms can propose a variety of precursors for the 3-nitropyridinyl fragment. By analyzing extensive reaction databases, the AI can rank these precursors based on factors such as commercial availability, cost, and the predicted success rate of the subsequent reaction. For instance, the AI might suggest 2-chloro-3-nitropyridine (B167233) or 2-fluoro-3-nitropyridine (B72422) as excellent electrophiles for a nucleophilic aromatic substitution (SNAr) reaction with piperazine.

The power of AI in this context lies in its ability to explore a vast chemical space for potential building blocks and reaction pathways. researchgate.net This can lead to the discovery of more efficient or novel routes that a human chemist might overlook. chemical.ai The output of such an analysis is typically a ranked list of synthetic routes, complete with proposed reactants, catalysts, and solvents.

| Rank | Proposed Precursors | Key Reaction Type | Predicted Yield (%) | Confidence Score |

| 1 | Piperazine + 2-chloro-5-bromo-3-nitropyridine | Nucleophilic Aromatic Substitution | 85 | 0.95 |

| 2 | Piperazine + 2-fluoro-5-methyl-3-nitropyridine | Nucleophilic Aromatic Substitution | 82 | 0.92 |

| 3 | 1-Boc-piperazine + 2-chloro-3-nitropyridine-5-carboxylic acid | Amide Coupling followed by SNAr | 75 | 0.88 |

Once a promising synthetic route is identified, the next critical step is to optimize the reaction conditions to maximize yield and minimize impurities. Predictive modeling, powered by machine learning, is an invaluable tool for this purpose. beilstein-journals.org The synthesis of this compound, likely proceeding through a double nucleophilic aromatic substitution (SNAr) reaction, involves several variables that can be fine-tuned. mdpi.com

These variables include:

Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

Base: An appropriate base is often required to neutralize the acid generated during the reaction.

Catalyst: While not always necessary for SNAr, a catalyst could potentially enhance the reaction rate or selectivity.

Reactant Ratio: The stoichiometry of piperazine to the 2-substituted-3-nitropyridine can affect the formation of mono- versus di-substituted products.

Machine learning models, such as Gaussian process regression or neural networks, can be trained on existing reaction data to build a predictive model of the reaction landscape. rsc.orgnih.govresearchgate.net These models can then be used to predict the reaction yield for a given set of conditions. Techniques like Bayesian optimization can intelligently explore the parameter space to identify the optimal conditions with a minimal number of experiments. nih.govresearchgate.net

For the synthesis of this compound, a predictive model could be built using data from similar SNAr reactions involving piperazines and pyridines. The model would learn the complex relationships between the input variables and the reaction outcome. For example, the model might predict that a polar aprotic solvent like dimethylformamide (DMF) at a temperature of 120°C with potassium carbonate as the base would result in the highest yield.

Density Functional Theory (DFT) calculations can also be integrated with machine learning to enhance the predictive power of these models. rsc.orgchemistryworld.com DFT can provide valuable descriptors, such as the energies of transition states and intermediates, which can be used as features in the machine learning model to improve its accuracy. rsc.orgacs.orgnih.gov

Table 2: Predictive Model for a Key Reaction Step Optimization

| Parameter | Range/Options | Predicted Optimal Value |

| Solvent | DMF, DMSO, NMP, Acetonitrile | DMF |

| Temperature (°C) | 80 - 150 | 125 |

| Base | K2CO3, Cs2CO3, Et3N, DIPEA | K2CO3 |

| Reactant Ratio (Piperazine:2-chloro-3-nitropyridine) | 1:2 to 1:2.5 | 1:2.2 |

| Predicted Yield (%) | 92 |

Structure Activity and Structure Property Relationship Studies of 1,4 Bis 3 Nitropyridin 2 Yl Piperazine Derivatives

Theoretical Frameworks of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The foundational concept of a Structure-Activity Relationship (SAR) is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.orgoncodesign-services.com SAR analysis involves systematically modifying a molecule's structure and observing the corresponding changes in its biological efficacy. wikipedia.org This process helps identify key chemical features, known as pharmacophores, that are responsible for the molecule's interaction with a biological target. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) refines this concept by establishing a mathematical model that quantitatively describes the relationship between a molecule's structural properties and its biological activity. fiveable.metechnologynetworks.com The general form of a QSAR model can be expressed as:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

This approach transforms the qualitative observations of SAR into a predictive, quantitative model. technologynetworks.com QSAR models are instrumental in drug discovery for predicting the activity of unsynthesized compounds, prioritizing candidates for synthesis, and optimizing lead compounds to enhance potency and reduce potential toxicity. industrialchemistryconsulting.comnih.gov The development of a QSAR model involves several critical steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify structural features, constructing a mathematical relationship using statistical methods, and rigorously validating the model's predictive power. wikipedia.orgneovarsity.org

Selection and Calculation of Molecular Descriptors for QSAR Model Development

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.comprotoqsar.com The selection of appropriate descriptors is a crucial step in developing a robust QSAR model. neovarsity.org These descriptors are broadly categorized based on the dimensionality of the molecular representation they are derived from. hufocw.orgconicet.gov.ar

Constitutional and topological descriptors are among the simplest to calculate, as they are derived from the 2D representation of a molecule, independent of its 3D conformation. nih.govyoutube.com

Constitutional Descriptors: These describe the basic composition of a molecule without considering its geometry or atomic connectivity. nih.gov Examples include molecular weight, atom counts (e.g., number of oxygen or nitrogen atoms), bond counts (e.g., number of double bonds), and ring counts. hufocw.orgyoutube.com For a series of 1,4-Bis(3-nitropyridin-2-yl)piperazine derivatives, these descriptors would vary with different substitutions on the pyridine (B92270) or piperazine (B1678402) rings.

Topological Descriptors: These descriptors quantify the connectivity and branching of atoms within a molecule's 2D structure. nih.govresearchgate.net They are calculated from the molecular graph where atoms are represented as vertices and bonds as edges. hufocw.org Examples include molecular connectivity indices (e.g., Kier & Hall indices), which reflect the degree of branching, and Wiener index, which is based on the distances between all pairs of atoms in the molecule. hufocw.org

Table 1: Examples of Constitutional and Topological Descriptors for a Hypothetical Series of this compound Derivatives

| Derivative | Substitution (R) | Molecular Weight | Atom Count (Non-H) | Double Bond Count | Wiener Index |

| Parent | -H | 358.32 | 26 | 12 | 1150 |

| Deriv. 1 | 4'-CH₃ | 372.35 | 28 | 12 | 1280 |

| Deriv. 2 | 4'-Cl | 392.77 | 27 | 12 | 1210 |

| Deriv. 3 | 4'-OCH₃ | 388.35 | 29 | 12 | 1350 |

Note: This table is illustrative and contains hypothetical data to demonstrate the types of descriptors used in QSAR studies.

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. hufocw.orgucsb.edu These are typically calculated using quantum mechanics methods. ucsb.eduucsb.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. ucsb.edu The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (ELUMO) relates to its ability to accept electrons (electrophilicity). ucsb.eduucsb.edu The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. bhu.ac.in For this compound, the electron-withdrawing nitro groups significantly influence these orbital energies.

Partial Charges: The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on individual atoms. bhu.ac.in These partial charges are critical for understanding electrostatic interactions between a drug and its receptor. youtube.com Mulliken population analysis is one method used to calculate these charges. bhu.ac.in

Table 2: Hypothetical Electronic Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Significance |

| EHOMO | -7.5 eV | Electron-donating ability |

| ELUMO | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability |

| Dipole Moment | 4.9 Debye | Molecular polarity and interaction potential |

Note: This table is for illustrative purposes. Actual values require quantum chemical calculations.

These descriptors relate to the three-dimensional structure of a molecule, including its size, shape, and surface properties. hufocw.org They are essential for modeling how a molecule fits into a receptor's binding site. uwec.edu

Steric Descriptors: These quantify the bulk and spatial arrangement of a molecule or its substituents. Examples include the Taft steric constant (Es) and molar refractivity (MR), which relates to molecular volume and polarizability. drugdesign.org

Methodologies for QSAR Model Construction and Validation

After calculating the molecular descriptors, a mathematical model is constructed to correlate them with the observed biological activity. neovarsity.orgresearchgate.net This model is then rigorously validated to ensure its statistical significance and predictive power. hufocw.org

The relationship between molecular descriptors and biological activity can be modeled using various statistical techniques, which are broadly classified as linear or non-linear. nih.gov

Linear Regression Approaches: These methods assume a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). malayajournal.org

Multiple Linear Regression (MLR): MLR is a common technique used to develop a QSAR equation where the activity is a linear combination of multiple descriptors. ijsdr.orgmalayajournal.org The goal is to find the coefficients for each descriptor that best fit the data. malayajournal.org While simple and easy to interpret, MLR models can be sensitive to inter-correlated descriptors and may not capture complex, non-linear relationships. ijsdr.orgmalayajournal.org

Non-Linear Regression Approaches: Biological systems often exhibit complex, non-linear relationships that cannot be adequately captured by linear models. malayajournal.orgresearchgate.net

Artificial Neural Networks (ANN): ANNs are machine learning algorithms inspired by the structure of the human brain. tandfonline.comnih.gov They are capable of modeling highly complex and non-linear data. nih.gov An ANN consists of interconnected nodes (neurons) organized in layers, and it "learns" the relationship between descriptors and activity during a training process. While powerful, ANN models can be more difficult to interpret than linear models. nih.gov Other non-linear methods include support vector machines (SVM) and k-nearest neighbor (k-NN). fiveable.me

Once a model is constructed, it must be validated to ensure it is robust and can accurately predict the activity of new compounds. Validation techniques include internal validation (e.g., cross-validation) and external validation, where the model's predictive performance is tested on a set of compounds that were not used in its development. conicet.gov.arresearchgate.net

Integration of Machine Learning Algorithms in SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are pivotal in predicting the biological activity of chemical compounds. The integration of machine learning (ML) has significantly enhanced the predictive power and accuracy of these models. For derivatives of this compound, various ML algorithms could be employed to build robust QSAR models.

Machine learning has become an essential tool in drug research for generating pertinent structural information to design molecules with enhanced biological activities. researchgate.net In the context of QSAR studies, ML algorithms can elucidate complex, non-linear relationships between molecular descriptors and biological endpoints. Commonly used algorithms include:

Multiple Linear Regression (MLR): While a traditional statistical method, MLR can serve as a baseline for developing QSAR models for compounds like pyrazoline derivatives. researchgate.net

Support Vector Machines (SVM): SVMs are effective for both classification and regression tasks and could be used to predict the activity of novel derivatives.

Partial Least Squares (PLS): PLS is another regression technique suitable for handling datasets with a large number of descriptors. researchgate.net

Random Forests (RF) and Gradient Boosting Regression (GBR): These ensemble methods often provide high predictive accuracy and are robust to overfitting. nih.gov

Artificial Neural Networks (ANNs): ANNs can model highly complex and non-linear relationships, which can be beneficial in understanding the SAR of intricate molecules. nih.gov

For a hypothetical QSAR study on this compound derivatives, a dataset of synthesized compounds and their experimentally determined biological activities would be required. Molecular descriptors, representing the physicochemical properties of the molecules, would then be calculated. An ML algorithm would be trained on this data to develop a predictive model. The performance of such a model for pyrazoline derivatives has been evaluated using metrics like the coefficient of determination (R²), F-value, and adjusted R². researchgate.net

Table 1: Hypothetical Application of Machine Learning Algorithms in QSAR Modeling of this compound Derivatives

| Machine Learning Algorithm | Potential Application | Key Strength | Representative Finding from Related Compounds |

| Multiple Linear Regression (MLR) | Establishing baseline predictive models for biological activity. | Simplicity and interpretability. | For pyrazoline derivatives, an MLR model yielded an R² value of 0.5143. researchgate.net |

| Support Vector Machine (SVM) | Classifying compounds as active or inactive; predicting continuous activity values. | Effective in high-dimensional spaces. | An SVM model for pyrazoline derivatives showed a model score of 0.5901. researchgate.net |

| Partial Least Squares (PLS) | Developing predictive models when the number of descriptors is large. | Handles multicollinearity well. | A PLS model for pyrazoline derivatives demonstrated an R² value of 0.5901. researchgate.net |

| Random Forest (RF) | Building robust predictive models with high accuracy. | Reduces overfitting by averaging multiple decision trees. | In a comparative study, RF was one of the machine learning techniques used to generate QSAR models. nih.gov |

Computational Prediction of Structure-Biodegradability Relationships (SBR)

The environmental fate of a chemical compound is of critical importance. Computational models that predict the biodegradability of a substance based on its chemical structure are valuable tools for environmental risk assessment. For this compound and its derivatives, which contain nitrogen heterocyclic rings, predicting their biodegradability is essential.

Studies on the biodegradability of nitrogen-containing heterocyclic compounds have shown that certain structural features can influence their persistence in the environment. In silico approaches are highly encouraged by legislators for assessing chemical biodegradability, as they are less time-consuming and laborious than experimental testing. tandfonline.comfigshare.comresearchgate.net

A common approach involves developing Quantitative Structure-Biodegradability Relationship (QSBR) models. These models are often built using machine learning techniques, such as the naïve Bayesian classification (NBC) approach, to discriminate between readily and non-readily biodegradable molecules. tandfonline.comfigshare.comresearchgate.net Key steps in developing a QSBR model would include:

Data Collection: Assembling a dataset of structurally diverse compounds with experimentally determined biodegradability data.

Descriptor Calculation: Calculating a wide range of molecular descriptors, including physicochemical properties and structural fingerprints.

Model Building and Validation: Using machine learning algorithms to build a classification or regression model and rigorously validating its predictive performance.

For nitrogen heterocyclic compounds, ready biodegradable molecules are often smaller, more flexible, and more hydrophilic, with fewer polar groups and more complex ring systems compared to non-readily biodegradable ones. tandfonline.com Structural fragments that are favorable or unfavorable for biodegradation can also be identified from these models. tandfonline.comfigshare.comresearchgate.net For instance, the presence of aromatic and heterocyclic structures, as well as nitro groups, can be associated with lower biodegradability. nih.gov

Table 2: Factors Influencing Biodegradability of Nitrogen Heterocyclic Compounds

| Factor | Influence on Biodegradability | Rationale |

| Molecular Size | Smaller molecules tend to be more biodegradable. | Increased bioavailability and susceptibility to microbial enzymes. |

| Flexibility | More flexible molecules are often more biodegradable. | Better fit into the active sites of degradative enzymes. |

| Hydrophilicity | Higher hydrophilicity is generally associated with better biodegradability. | Increased water solubility enhances availability to microorganisms. |

| Presence of Nitro Groups | Generally decreases biodegradability. | Can be toxic to microorganisms or require specific enzymatic pathways for degradation. nih.gov |

| Aromatic/Heterocyclic Rings | Can decrease biodegradability. | The stability of the ring systems makes them more resistant to microbial attack. nih.gov |

Mechanism-Based SAR Analysis for Rational Analog Design

A mechanism-based SAR analysis aims to understand how a molecule's chemical structure relates to its biological activity by considering its interaction with a specific biological target. This approach is fundamental for the rational design of new, more potent, and selective analogs.

For this compound derivatives, this would involve identifying a relevant biological target. For instance, some nitropyridine analogues have been identified as microtubule-targeting agents, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov The mechanism of action for these compounds involves destabilizing tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

A rational design strategy for new analogs of this compound with a similar mechanism of action would involve:

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the interaction with the biological target. For piperazine derivatives, the piperazine ring is often a critical structural element for biological activity. nih.gov

Molecular Docking: Simulating the binding of the designed analogs to the active site of the target protein to predict their binding affinity and orientation.

Synthesis and Biological Evaluation: Synthesizing the most promising analogs and testing their biological activity to validate the computational predictions.

Structure-activity relationship studies on piperazine derivatives have shown that modifications to the piperazine scaffold can significantly impact their biological activity. benthamdirect.combenthamdirect.com For example, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperidine (B6355638) ring with a piperazine ring influenced the compound's affinity for the sigma-1 receptor. nih.gov

Utilization of Computational Tools and Software for SAR/QSAR Studies

A wide array of computational tools and software packages are available to facilitate SAR and QSAR studies. These tools are employed for tasks ranging from molecular descriptor calculation to the development and validation of predictive models.

For a comprehensive in silico analysis of this compound derivatives, a combination of the following types of software would be beneficial:

Descriptor Calculation Software: Programs like Dragon and PaDEL-Descriptor are used to calculate a vast number of molecular descriptors from the chemical structure.

QSAR Modeling Software: Several platforms, both commercial and open-source, are available for building QSAR models. parssilico.com Examples include:

Discovery Studio: A comprehensive modeling and simulation suite that includes tools for QSAR analysis. parssilico.com

QSAR Toolbox: A free, standalone application developed by the OECD to support transparent and reproducible chemical hazard assessment. qsartoolbox.org

PharmQSAR: A 3D-QSAR software package that builds statistical models based on interaction fields derived from quantum mechanics calculations. pharmacelera.com

QSAR-Co: An open-source tool for developing multitasking or multitarget classification-based QSAR models. acs.org

Molecular Docking Software: Programs such as AutoDock, Glide, and GOLD are used to predict the binding mode and affinity of ligands to a biological target.

Pharmacokinetic and Toxicity Prediction Software: Tools like SwissADME and PreADMET can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. researchgate.net

The choice of software often depends on the specific research question, the size of the dataset, and the computational resources available. The overarching goal is to use these tools to generate reliable predictive models that can guide the design and prioritization of new compounds for synthesis and testing.

Table 3: Commonly Used Software in SAR/QSAR Studies

| Software | Type | Key Features |

| Dragon | Descriptor Calculation | Calculates thousands of molecular descriptors. |

| QSAR Toolbox | QSAR Modeling | Free tool for data gap filling and chemical hazard assessment. qsartoolbox.org |

| Discovery Studio | Comprehensive Suite | Includes tools for QSAR, molecular docking, and pharmacophore modeling. parssilico.com |

| PharmQSAR | 3D-QSAR | Utilizes quantum mechanics-derived interaction fields for model building. pharmacelera.com |

| SwissADME | ADMET Prediction | Web-based tool for predicting physicochemical properties and pharmacokinetic profiles. |

Coordination Chemistry of 1,4 Bis 3 Nitropyridin 2 Yl Piperazine and Its Ligand Architectures

Design Principles for Nitrogen-Containing Heterocyclic Ligands

The design of nitrogen-containing heterocyclic ligands is a cornerstone of coordination and metallo-supramolecular chemistry. nih.gov The utility of a ligand like 1,4-bis(3-nitropyridin-2-yl)piperazine is rooted in several key principles. The incorporation of N,N'-bidentate coordinating domains, similar to the well-studied 2,2'-bipyridine, allows for strong chelation to a wide variety of metal ions. nih.gov The structure of this compound features two such chelating units, one on each side of a piperazine (B1678402) linker.

Key design elements influencing the coordinating properties of this ligand include:

Heterocyclic Rings: The use of pyridine (B92270) rings provides π-deficient aromatic systems. The nitrogen atoms within these rings act as effective σ-donors, forming stable complexes with metal centers. nih.gov

Substituents: The presence of electron-withdrawing nitro (NO₂) groups on the pyridine rings is a critical design feature. These groups significantly influence the electronic properties of the ligand, affecting the electron density on the pyridine nitrogen atoms and the π-system of the rings. This can modulate the redox properties and stability of the resulting metal complexes. researchgate.net

Linker Group: The piperazine ring acts as a flexible spacer connecting the two nitropyridine units. Piperazine is known to adopt different conformations, primarily "chair" and "boat" forms. biointerfaceresearch.comresearchgate.net This conformational flexibility allows the ligand to act either as a bridging unit between two different metal centers, potentially forming coordination polymers, or as a tetradentate chelating agent for a single metal center. biointerfaceresearch.comresearchgate.net

Donor Atoms: The ligand contains multiple nitrogen donor atoms: two from the pyridine rings and two from the piperazine ring. This polydentate nature allows for diverse coordination modes and the formation of stable mono- or binuclear complexes. biointerfaceresearch.com

The strategic combination of these elements—chelating pyridine units, electronically-active nitro substituents, and a conformationally flexible piperazine linker—makes this compound a versatile building block for constructing complex coordination compounds and supramolecular architectures. missouristate.edu

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes using piperazine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.comrsc.org For this compound, a general synthetic approach would involve dissolving the ligand in a solvent like methanol, ethanol, or acetonitrile, followed by the addition of a solution containing the desired metal salt (e.g., chlorides, nitrates, or triflates). biointerfaceresearch.comresearchgate.net The reaction mixture is often heated under reflux to facilitate complex formation, after which the resulting complex may precipitate upon cooling or require solvent evaporation to yield a crystalline solid. biointerfaceresearch.com

Complexation with Transition Metal Ions

This compound is expected to form stable complexes with a variety of divalent transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The stability of these complexes is anticipated to follow the Irving-Williams series (Co < Ni < Cu > Zn), which relates the stability of high-spin octahedral complexes to the properties of the metal ion. researchgate.net The coordination geometry of the resulting complexes can vary depending on the metal ion, the counter-anion, and the solvent used. researchgate.net For instance, octahedral, square planar, or tetrahedral geometries are commonly observed in complexes with similar nitrogen-based ligands. biointerfaceresearch.comnih.gov

Investigation of Coordination Modes of the Piperazine and Nitropyridine Moieties

The structural versatility of this compound allows for several potential coordination modes, primarily dictated by the conformation of the piperazine ring and the participation of the nitropyridine units.

Piperazine Moiety:

Chair Conformation: When the piperazine ring adopts a chair conformation, the two nitropyridine substituents are positioned on opposite sides of the ring. This arrangement favors a bridging coordination mode, where the ligand links two separate metal centers, potentially leading to the formation of coordination polymers or dinuclear macrocycles. researchgate.netnih.gov

Boat Conformation: A boat conformation brings the nitropyridine units into closer proximity, enabling the ligand to act as a tetradentate chelating agent, binding to a single metal center through all four nitrogen atoms (two from the pyridines and two from the piperazine). researchgate.netresearchgate.net

Nitropyridine Moiety: Each 3-nitropyridin-2-yl group acts as an N,N'-bidentate chelating unit, coordinating to a metal ion through the pyridine nitrogen and one of the piperazine nitrogens. The electron-withdrawing nitro group is not expected to directly participate in coordination but will modulate the electron density of the pyridine ring, potentially influencing the strength of the metal-ligand bond. researchgate.net

The selection between these coordination modes is influenced by factors such as the preferred coordination geometry of the metal ion and the presence of competing co-ligands. researchgate.net

Formation of Metallo-supramolecular Architectures and Self-Assembly with this compound Ligands

The process of self-assembly, driven by the formation of coordination bonds between metal ions and organic ligands, is a powerful strategy for constructing complex metallo-supramolecular architectures. frontiersin.org Ligands like this compound, which possess distinct, divergent coordinating units, are excellent candidates for building such structures. researchgate.net

When the ligand adopts a bridging conformation (typically with the piperazine in a chair form), it can link metal centers to form extended networks. Depending on the coordination geometry of the metal ion, these can range from one-dimensional chains to two- or three-dimensional coordination polymers. nih.govresearchgate.net

Alternatively, under conditions that favor chelation, the reaction of the ligand with metal ions can lead to the formation of discrete, self-assembled structures. For example, a [2+2] self-assembly process, involving two ligands and two metal ions, could result in the formation of a metallomacrocycle. nih.govresearchgate.net The final architecture is determined by the intricate balance of thermodynamic and kinetic factors during the assembly process. rsc.org

Spectroscopic and Computational Analysis of Coordination Compounds

A combination of spectroscopic techniques and computational methods is essential for the comprehensive characterization of coordination compounds formed with this compound.

Spectroscopic Characterization Techniques

| Technique | Information Provided | Typical Observations for Similar Complexes |

| FT-IR Spectroscopy | Identifies functional groups and confirms coordination. | Shift in pyridine ring vibration frequencies upon coordination. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N stretching vibrations. biointerfaceresearch.commdpi.com |

| UV-Visible Spectroscopy | Provides information on electronic transitions. | Ligand-centered π→π* and n→π* transitions. Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands upon complexation. biointerfaceresearch.comnih.gov d-d transitions for transition metal complexes. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of protons and carbons adjacent to the coordinating nitrogen atoms upon complexation. biointerfaceresearch.com |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Provides evidence for the stoichiometry of the complex (e.g., 1:1 or 2:2 metal-to-ligand ratio). biointerfaceresearch.com |

Theoretical and Experimental Elucidation of Electronic Structure and Bonding in Metal Complexes

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental data. nih.govresearchgate.net DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complex, including bond lengths and angles, and determine the preferred conformation of the piperazine ring. researchgate.net

Analyze Electronic Structure: Calculate the energies and compositions of the molecular orbitals (e.g., HOMO and LUMO). This is crucial for understanding the nature of the metal-ligand bonding and interpreting electronic spectra. maynoothuniversity.ie

Simulate Spectra: Predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which can be compared with experimental results for validation. nih.gov

For complexes of this compound, computational studies would be particularly valuable for assessing the impact of the nitro groups. DFT calculations can quantify the electron-withdrawing effect on the pyridine rings and predict how this influences the lowest unoccupied molecular orbital (LUMO). researchgate.net Spectroelectrochemical methods, which combine spectroscopy with electrochemistry, could then be used experimentally to probe these low-lying acceptor orbitals and validate the theoretical predictions. researchgate.net This integrated theoretical and experimental approach provides a deep understanding of the electronic structure and bonding within these coordination compounds. maynoothuniversity.ie

Photophysical Characterization and Excited State Dynamics of Coordination Compounds

The photophysical properties of coordination compounds are intrinsically linked to their electronic structure and the nature of their excited states. For complexes of this compound, the excited state dynamics are anticipated to be complex, influenced by the interplay between the metal centers, the piperazine bridge, and the nitropyridine moieties.

The presence of the nitropyridine units is a critical factor. Nitroaromatic compounds are known for their unique photoinduced pathways, often involving rapid intersystem crossing from singlet to triplet excited states. rsc.org The nitro group is a potent electron acceptor, which can facilitate metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) transitions upon photoexcitation. chemrxiv.org In a hypothetical coordination complex, an MLCT transition would involve the promotion of an electron from a metal-centered d-orbital to a π* orbital of the nitropyridine ligand.

However, the nitro group's presence often leads to the quenching of luminescence. nih.gov The excited states involving the nitro group have efficient non-radiative decay pathways back to the ground state. chemrxiv.org This is a common observation in nitro-containing coordination complexes, where the energy of the excited state is dissipated as heat rather than emitted as light. mdpi.com Therefore, it is plausible that coordination compounds of this compound would be non-luminescent or weakly emissive at room temperature.

The excited state dynamics would likely be dominated by ultrafast processes. Following photoexcitation, the initial excited state could rapidly decay to a lower-lying triplet state through intersystem crossing, a process facilitated by the heavy metal center and the electronic nature of the nitropyridine ligand. rsc.org This triplet state may then undergo further non-radiative decay. Time-resolved spectroscopic techniques would be essential to probe these transient excited states and elucidate the precise deactivation pathways.

To illustrate the potential photophysical characteristics, the following table presents data for related metal complexes containing nitrated ligands.

| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |

| [Ru(bpy)2(5-nitrophen)]2+ | ~450 | ~610 | < 0.01 | - | Luminescence is significantly quenched compared to [Ru(bpy)3]2+ due to the nitro group. |

| [Re(CO)3(5-nitro-phen)Cl] | ~370 | - | - | - | Non-luminescent, attributed to efficient non-radiative decay pathways. |

| Lanthanide-MOF with nitro-functionalized linker | ~350 | Characteristic Ln3+ emission | Varies | Varies | Luminescence can be observed from the metal center if energy transfer from the ligand is efficient and bypasses the quenching effect of the nitro group. |

This table is illustrative and compiled from general knowledge of related systems; specific values are representative.

Exploration of Potential Applications of this compound-based Coordination Complexes

The structural and electronic features of this compound suggest that its coordination complexes could find applications in several fields, including catalysis, materials science, and sensing.

Catalysis: Piperazine-based ligands have been successfully employed in the design of catalysts for various organic transformations. tandfonline.comresearchgate.net The coordination of this compound to metal centers could yield catalysts with well-defined active sites. The piperazine backbone can provide a robust and sterically defined environment around the metal, while the electronic properties of the nitropyridine groups could be tuned to influence the catalytic activity. For instance, the electron-withdrawing nature of the nitro groups might enhance the Lewis acidity of the metal center, making it a more effective catalyst for certain reactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: As a bridging ligand, this compound is an excellent candidate for the construction of MOFs and coordination polymers. rsc.orgnih.gov These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The presence of nitro groups within the pores of a MOF could lead to specific interactions with guest molecules, enhancing selectivity. Furthermore, the potential for postsynthetic modification of the nitro groups could allow for the tuning of the framework's properties.

Sensing: The pyridine and nitro functionalities in the ligand suggest potential applications in chemical sensing. mdpi.com Coordination complexes that exhibit changes in their photophysical or electronic properties upon interaction with specific analytes are valuable as sensors. While the inherent luminescence of complexes with this ligand might be quenched, it is possible that interaction with an analyte could modulate the non-radiative decay pathways, leading to a "turn-on" fluorescence response. Alternatively, the electrochemical properties of the complexes could be sensitive to the presence of certain analytes.

The following table summarizes the potential applications and the key features of the ligand that enable them.

| Potential Application | Key Ligand Features | Rationale |

| Catalysis | Rigid piperazine backbone, electron-withdrawing nitropyridine groups | Creation of well-defined, Lewis acidic metal centers. |

| Metal-Organic Frameworks | Bridging capability, rigidity, functional nitro groups | Formation of porous materials with tunable pore environments for gas storage or separation. |

| Chemical Sensing | Pyridine and nitro functional groups | Potential for specific interactions with analytes, leading to a detectable signal (e.g., fluorescence or electrochemical). |

Future Research Directions and Emerging Paradigms in 1,4 Bis 3 Nitropyridin 2 Yl Piperazine Chemistry

Integration of Automation and Robotics in Synthetic Exploration and Optimization

The synthesis of complex molecules like 1,4-Bis(3-nitropyridin-2-yl)piperazine is traditionally a labor-intensive process. The integration of automation and robotics offers a paradigm shift, enabling high-throughput experimentation to rapidly explore and optimize synthetic routes. nso-journal.org Automated platforms can perform numerous reactions in parallel under varied conditions (e.g., temperature, catalysts, solvent systems), generating vast amounts of data that would be impractical to obtain manually.

This approach can systematically map the reaction landscape for the synthesis of this compound, which typically involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and piperazine (B1678402). nih.gov By varying reagents, catalysts, and conditions, an automated system can quickly identify the optimal parameters for maximizing yield and purity. Furthermore, robotics can be employed for the purification and analysis of the resulting products, creating a fully autonomous workflow from reaction setup to data analysis.

Table 1: Hypothetical Automated Workflow for Optimization of this compound Synthesis

| Stage | Automated Action | Parameters for Optimization | Data Output |

|---|---|---|---|

| 1. Reagent Preparation | Liquid handling robots dispense precise volumes of 2-chloro-3-nitropyridine, piperazine, solvents, and bases into a multi-well reactor plate. | - Molar ratio of reactants

| Dispensing logs, concentration data. |

| 2. Reaction Execution | The reactor plate is moved to an automated heating/stirring station. | - Reaction temperature

| Real-time temperature and time logs. |

| 3. Work-up & Purification | Automated quenching, extraction, and parallel flash chromatography or preparative HPLC. | - Quenching agent

| Fraction collection data. |

| 4. Analysis | Samples are automatically transferred to analytical instruments (e.g., LC-MS, NMR). | - Analytical method parameters | Yield, purity, and structural confirmation data. |

| 5. Data Interpretation | Machine learning algorithms analyze the data to build predictive models. | - Algorithm selection | Optimal reaction conditions, structure-yield relationships. |

Advanced Flow Chemistry Approaches for Scalable and Efficient Synthesis

Flow chemistry, utilizing microreactors, presents a safer, greener, and more efficient alternative to traditional batch synthesis, particularly for reactions involving potentially hazardous intermediates or exothermic processes. organic-chemistry.orgpeeref.comthieme-connect.com The synthesis of nitropyridine derivatives can be improved using continuous flow processes, which allow for precise control over reaction parameters and enhance scalability. organic-chemistry.orgpeeref.com

For the production of this compound, a flow chemistry setup would involve continuously pumping solutions of 2-chloro-3-nitropyridine and piperazine through a heated reactor coil or a packed-bed microreactor. organic-chemistry.org This methodology offers superior heat and mass transfer, leading to shorter reaction times, higher yields, and improved product consistency compared to batch reactors. bme.huresearchgate.net The enhanced safety profile is a significant advantage, as the small internal volume of the reactor minimizes the risk associated with handling energetic nitro-aromatic compounds.

Table 2: Comparison of Batch vs. Flow Synthesis for Nitropyridine Derivatives

| Parameter | Traditional Batch Synthesis | Advanced Flow Chemistry |

|---|---|---|

| Scalability | Difficult; requires larger reactors, poses safety and heat transfer issues. | Simple; achieved by running the system for longer durations ("numbering-up"). organic-chemistry.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. bme.hu | Inherently safer due to small reactor volumes and superior temperature control. peeref.com |

| Reaction Time | Typically hours to days. nih.gov | Significantly shorter, often in the range of seconds to minutes. organic-chemistry.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. organic-chemistry.org |

| Yield & Purity | Often variable, with more side product formation. | Generally higher and more consistent yields with improved purity. thieme-connect.com |

Bio-inspired Synthesis and Biocatalysis for Sustainable Production Routes

The growing demand for green chemistry is driving research into biocatalysis for the synthesis of complex organic molecules. peeref.com Enzymes offer high selectivity and operate under mild, environmentally benign conditions, avoiding the need for harsh reagents and heavy metal catalysts. researchgate.net For a molecule like this compound, biocatalysis could be envisioned at several stages.

For instance, research into the enzymatic synthesis of pyridine (B92270) esters and the regioselective biocatalytic production of aromatic N-oxides demonstrates the potential for using enzymes in modifying heterocyclic rings. bme.hunih.gov Future work could focus on discovering or engineering enzymes, such as nitroreductases or aminotransferases, that could selectively functionalize the pyridine or piperazine rings. This could lead to novel, sustainable routes to the parent compound or its derivatives, reducing the environmental impact of the synthesis.

Interdisciplinary Research with Functional Materials Science and Nanotechnology

The unique structure of this compound, featuring multiple nitrogen atoms capable of coordinating with metal ions, makes it an attractive building block (ligand) for the creation of advanced functional materials. rsc.org Interdisciplinary research at the nexus of organic chemistry and materials science could explore the use of this compound in designing novel Metal-Organic Frameworks (MOFs). Piperazine-functionalized MOFs have already demonstrated enhanced gas storage capabilities. rsc.orgresearchgate.net

By using this compound as a ligand, it may be possible to construct porous MOFs with tailored properties for applications in:

Gas Storage and Separation: The specific geometry and electronic properties of the ligand could create pores optimized for capturing gases like CO₂ or storing methane. rsc.orgresearchgate.net

Catalysis: The pyridine and nitro groups could act as active sites for catalytic transformations.

Sensing: Changes in the optical or electronic properties of the MOF upon binding with specific analytes could be exploited for chemical sensing.

Predictive Design of Novel Piperazine-Nitropyridine Architectures via Advanced Computational Methods

Before committing to resource-intensive synthesis, advanced computational methods can be used to predict the properties and potential applications of novel molecules. researchgate.net Using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can design and screen virtual libraries of derivatives of this compound. nih.govmdpi.com

This in silico approach allows for the predictive design of new architectures with desired electronic, optical, or binding properties. For example, computational screening could identify derivatives with optimal geometries for binding to a specific protein target or with electronic characteristics suitable for use in organic electronics. researchgate.netnih.gov This predictive power accelerates the discovery cycle by prioritizing the synthesis of candidates with the highest probability of success.

Navigating Challenges and Opportunities in the Era of Big Data and Artificial Intelligence in Organic Chemistry

The fields of organic chemistry and drug discovery are being transformed by big data and artificial intelligence (AI). nso-journal.orgnih.govsupsi.ch AI and machine learning models can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways (retrosynthesis), and identify structure-property relationships that are not obvious to human chemists. researchgate.netengineering.org.cnucla.edu

For the this compound family, AI presents several opportunities:

Reaction Prediction: An AI model trained on a large reaction database could predict the likelihood of success for a proposed synthesis of a new derivative, even before the experiment is performed. nih.govdrugtargetreview.com

Property Prediction: Machine learning algorithms can be trained to predict various physicochemical and biological properties of new piperazine-nitropyridine analogs, aiding in their design for specific applications. researchgate.netyoutube.comresearchgate.net

Accelerated Discovery: By integrating AI with automated robotic platforms, it is possible to create autonomous systems that can design, synthesize, test, and learn in a closed loop, dramatically accelerating the pace of discovery. nso-journal.orgchemrxiv.org

However, significant challenges remain. The primary challenge is the availability of high-quality, standardized data. The performance of AI models is highly dependent on the data they are trained on, and data for highly specific compound classes like this compound is often scarce. Overcoming this "data scarcity" problem will require concerted efforts in data generation (e.g., via high-throughput experimentation) and the development of models that can learn effectively from smaller datasets.

Q & A

Q. Data Highlights :

| Method | Catalyst/Solvent | Yield | Purity (Technique) |

|---|---|---|---|

| Maghnite-H+ | Solvent-free | 72% | IR, NMR |

| KOH/toluene | Toluene | N/A | Crystallography |

[Basic] What analytical techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- Conformational analysis : Spartan06 or AM1 semi-empirical methods identify low-energy conformers .

- Spectroscopy :

- Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition profiles (e.g., stability up to 250°C) .

- Crystallography : X-ray diffraction validates molecular packing and symmetry (e.g., inversion centers in solid-state structures) .

Critical Note : Cross-validation via multiple techniques (e.g., NMR + XRD) resolves ambiguities in nitro-group orientation.

[Advanced] How does the molecular structure of this compound influence its DNA-binding affinity and anticancer potential?

Methodological Answer :

Molecular docking (AutoDock Vina) with DNA (PDB: 1BNA) reveals:

- Binding modes : Two primary sites with ΔG = -7.5 and -7.4 kcal/mol.

- Interactions :

- Substituent effects : Nitro groups (electron-withdrawing) enhance binding by polarizing the pyridine ring, increasing electrostatic complementarity with DNA’s minor groove.

Validation : Compare docking results with in vitro assays (e.g., agar diffusion for antibacterial activity ).

[Advanced] How do substituents on the pyridine rings affect enzymatic inhibition (e.g., DPP-IV)?

Q. Methodological Answer :

- Electronic effects : Electron-withdrawing groups (EWGs, e.g., -NO₂) enhance inhibitory activity by stabilizing enzyme-ligand interactions. For example, para-nitro substitution on pyridine improves DPP-IV inhibition (IC₅₀ reduction by ~40% vs. EDG-substituted analogs) .

- Synthetic strategy : Introduce EWGs via nitration or sulfonation of precursor pyridine derivatives.

Contradiction Note : Meta-substitution reduces activity due to steric hindrance, while ortho/para positions are optimal .

[Advanced] What computational methods are recommended for predicting binding modes with macromolecular targets?

Q. Methodological Answer :

- Software : AutoDock Vina (open-source) or Schrödinger Suite (commercial).

- Protocol :

- Target preparation : Remove water, add polar hydrogens, assign Kollman charges to DNA/protein .

- Ligand setup : Optimize geometry (e.g., Gaussian09) and assign partial charges (Geistinger method) .

- Docking grid : Define 40 ų box around the active site .

- Validation : Compare top poses with crystallographic data (e.g., SHELX-refined structures) .

Q. Methodological Answer :

- Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants independently .

- Consensus docking : Run simulations with multiple software (e.g., AutoDock Vina + MOE) to identify consistent binding poses.

- Structural analogs : Compare with structurally similar compounds (e.g., 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, ΔG = -7.5 kcal/mol ) to assess substituent effects.

Case Study : Discrepancies in DNA-binding sites may arise from conformational flexibility; MD simulations (e.g., GROMACS) over 100 ns can assess stability .

[Basic] How is thermal stability assessed, and what are the implications for lab handling?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.